1,4-Oxazepane-5-carboxylic acid
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Overview
Description
1,4-Oxazepane-5-carboxylic acid is a seven-membered heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. This compound is of significant interest due to its unique physico-chemical and biological properties. It is found in both synthetic compounds and natural products and has been reported to possess various pharmacological activities, including anticonvulsant and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepane-5-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . One reported method involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group, followed by spontaneous lactonization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Catalytic hydrogenation of the nitro group improves the separability of resulting diastereomeric anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic acid (TFA): Used for cleavage from polymer support and removal of protective groups.
Triethylsilane (Et3SiH): Used in combination with TFA for cleavage reactions.
Catalytic hydrogenation: Used for the reduction of nitro groups.
Major Products Formed
Major products formed from these reactions include diastereomeric anilines and various substituted derivatives of this compound .
Scientific Research Applications
1,4-Oxazepane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an anticonvulsant and antifungal agent.
Mechanism of Action
The exact mechanism of action of 1,4-oxazepane-5-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems, while its antifungal activity may involve disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-oxazepane-5-carboxylic acid include:
Morpholine-3-carboxylic acid: Another heterocyclic compound with similar structural features.
Dihydrooxazine-3-carboxylic acid: A related compound with a six-membered ring structure.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct physico-chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
SYAZJTXQJYCQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC1C(=O)O |
Origin of Product |
United States |
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